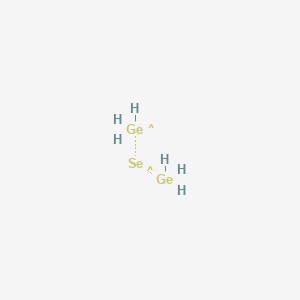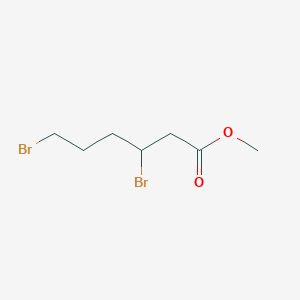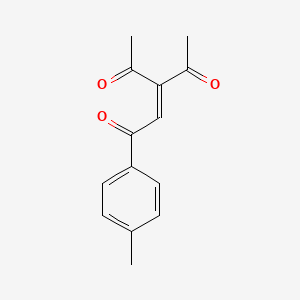
2-Chloro-5-iodonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-iodonicotinamide is a halogenated derivative of nicotinamide, a compound that belongs to the class of organic compounds known as pyridinecarboxamides. This compound is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodonicotinamide typically involves the iodination and chlorination of nicotinamide derivatives. One common method starts with the iodination of 2-chloronicotinamide using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process includes iodination, chlorination, and subsequent purification steps to obtain the final product with high purity. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted nicotinamide derivatives, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
2-Chloro-5-iodonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodonicotinamide involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloronicotinamide
- 5-Iodonicotinamide
- 2-Chloro-5-bromonicotinamide
Uniqueness
2-Chloro-5-iodonicotinamide is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
75291-87-1 |
|---|---|
Molecular Formula |
C6H4ClIN2O |
Molecular Weight |
282.46 g/mol |
IUPAC Name |
2-chloro-5-iodopyridine-3-carboxamide |
InChI |
InChI=1S/C6H4ClIN2O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11) |
InChI Key |
GLIBKFGERLGBFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol](/img/structure/B14139794.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B14139799.png)
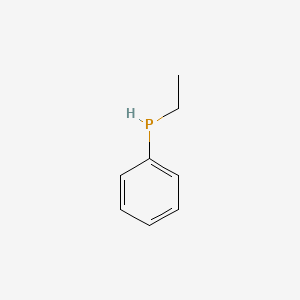
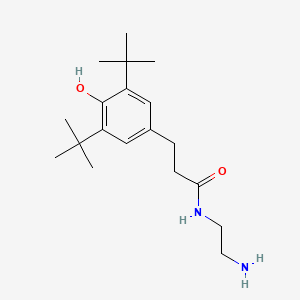
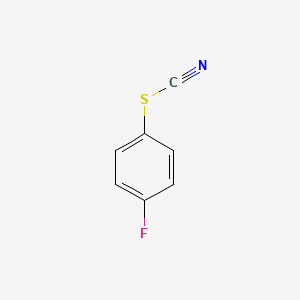
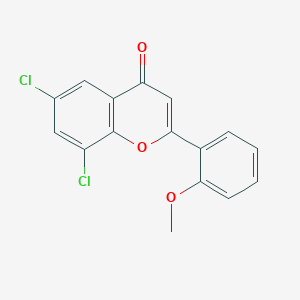
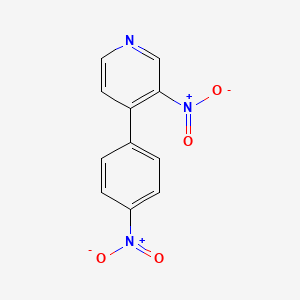
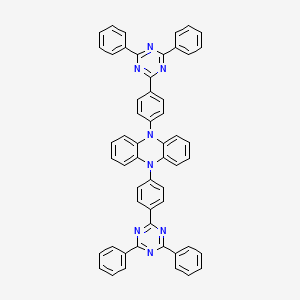
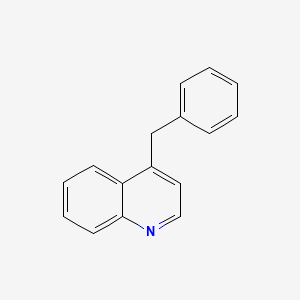
![6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B14139865.png)
![(5-amino-1H-imidazol-4-yl)[5-hydroxy-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14139867.png)
